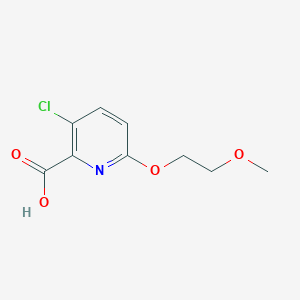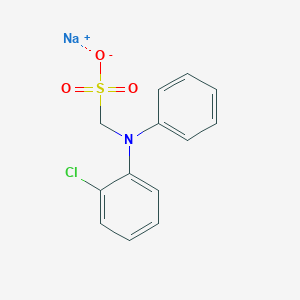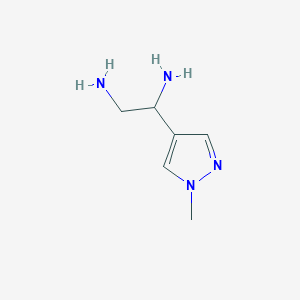
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
Übersicht
Beschreibung
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine, also known as MPE, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. MPE is a chelating agent that can bind to metal ions, making it useful in analytical chemistry, catalysis, and biomedical research. In
Wirkmechanismus
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine's mechanism of action involves its ability to chelate metal ions, leading to changes in the chemical and physical properties of the metal ions and their surrounding environment. This can result in various biological effects, such as the inhibition of enzymes that require metal ions as cofactors, or the disruption of metal ion-mediated signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific metal ion it binds to and the context of the experiment. For example, this compound has been shown to inhibit the activity of metalloproteases, which are enzymes involved in various biological processes such as tissue remodeling and inflammation. This compound has also been shown to induce cell death in cancer cells, potentially through its ability to disrupt metal ion-mediated signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine's ability to selectively bind to metal ions makes it a useful tool in various lab experiments. However, its specificity for certain metal ions can also be a limitation, as it may not be applicable in experiments involving other metal ions. Additionally, the potential toxicity of this compound and its effects on biological systems should be carefully considered in experimental design.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine. One potential avenue is the development of this compound-based therapies for cancer, potentially in combination with other anticancer agents. Additionally, further investigation into this compound's catalytic properties and its potential applications in environmental remediation could be explored. Finally, the development of new synthetic methods for this compound and related compounds could enable further exploration of their potential applications.
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine has shown potential in various scientific research applications, including analytical chemistry, catalysis, and biomedical research. In analytical chemistry, this compound can be used as a chelating agent to selectively bind to metal ions, enabling their detection and quantification in complex samples. In catalysis, this compound has been shown to enhance the efficiency of metal catalysts in various reactions. In biomedical research, this compound has been investigated for its potential as an anticancer agent, due to its ability to selectively target cancer cells.
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWAIHBATLLXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)

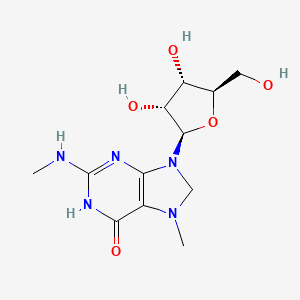
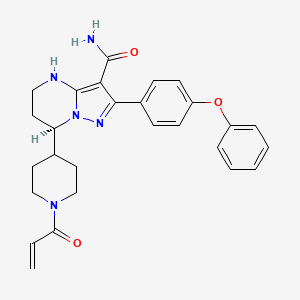
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)
![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)

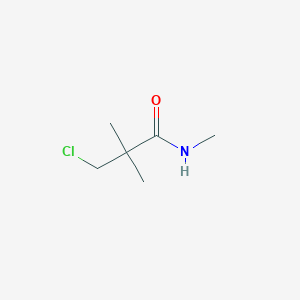
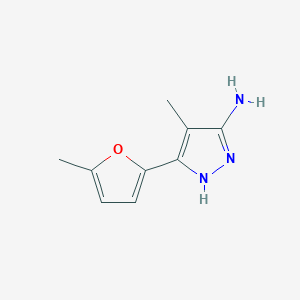
![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
